molecular formula C18H16N4O2 B2991553 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1170300-40-9

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2991553
CAS No.: 1170300-40-9
M. Wt: 320.352
InChI Key: WDYSRKOTIRHVJT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This reagent features a unique molecular architecture that incorporates two privileged pharmacophores: a pyrrolidin-2-one scaffold and a 1,2,4-oxadiazole ring substituted with a pyridinyl group. The 1,2,4-oxadiazole moiety is a well-known heterocycle in drug discovery due to its favorable properties as a bioisostere for ester and amide functionalities . Compounds containing this scaffold have demonstrated a wide range of biological activities, with extensive research highlighting their potential as anticancer agents by inhibiting key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . Furthermore, the pyrrolidine nucleus is a common structural element in many biologically active molecules and natural products . The specific molecular framework of this compound makes it a valuable intermediate for researchers working in multiple domains, including synthetic chemistry, oncology, and infectious disease. It is primarily utilized as a key building block for the design and synthesis of more complex molecules, for probing biological pathways, and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)17-20-18(24-21-17)15-8-4-5-9-19-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYSRKOTIRHVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Synthesis of the Pyridinyl-oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized from hydrazides and nitriles under oxidative conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidinone core with the pyridinyl-oxadiazole moiety using suitable coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, leading to various derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

The following analysis compares 1-benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one with structurally and functionally related compounds, focusing on key modifications and their implications for biological activity, physicochemical properties, and toxicity.

Structural Analogs with Pyridine/Oxadiazole Modifications
Compound Name Structural Difference Molecular Weight (g/mol) Key Findings
1-Benzyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one Pyridin-4-yl instead of pyridin-2-yl 306.3 Pyridin-4-yl substitution alters hydrogen-bonding geometry, potentially reducing target affinity compared to pyridin-2-yl derivatives.
1-Phenyl-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (BJ48642) Benzyl replaced with phenyl 306.3 Reduced lipophilicity (logP ~1.8 vs. ~2.5 for benzyl analog) may improve aqueous solubility but decrease blood-brain barrier penetration.
2-Chloro-5-(5-(6-chloro-3-(ethylthio)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid (Compound 8) Chloro and ethylthio substituents on pyridine; benzoic acid core 396.8 Enhanced anti-inflammatory activity (EC₅₀ = 0.8 µM vs. >10 µM for unsubstituted analogs) but increased zebrafish embryo toxicity (LC₅₀ = 12 µM).

Key Observations :

  • Pyridine Position : Pyridin-2-yl derivatives generally exhibit stronger target interactions due to optimized hydrogen bonding .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) and hydrophobic moieties (e.g., ethylthio) enhance potency but may elevate toxicity .
Functional Group Replacements
Compound Name Core Modification Therapeutic Potential
1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Benzodioxol and methoxyphenyl substituents Neuropathic pain (via σ-1 receptor modulation; IC₅₀ = 50 nM in preliminary assays).
1-Benzyl-4-(4-R-5-sulfanilidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 1,2,4-Triazole instead of oxadiazole Nootropic activity (predicted ΔG = -9.2 kcal/mol for NMDA receptor binding).

Key Observations :

  • Oxadiazole vs. Triazole : 1,2,4-Triazole derivatives show higher polarity and stronger binding to neurological targets, whereas oxadiazoles offer better metabolic stability .
  • Aromatic Substituents : Methoxyphenyl and benzodioxol groups improve solubility and receptor selectivity .
Toxicity and Pharmacokinetics
  • Zebrafish Embryo Toxicity: Oxadiazole derivatives with halogenated pyridines (e.g., compound 8 in ) exhibit higher developmental toxicity (LC₅₀ = 12 µM) compared to non-halogenated analogs (LC₅₀ > 100 µM).
  • Metabolic Stability : The benzyl group in the target compound may increase cytochrome P450 interaction risks, whereas phenyl analogs (e.g., BJ48642 ) show lower hepatic clearance in vitro.

Biological Activity

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with a pyridine and an oxadiazole moiety, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.35 g/mol. Its structure can be represented as follows:

Structure C18H16N4O2\text{Structure }\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)0.12 - 2.78
U937 (Leukemia)Not specified

These findings suggest that the oxadiazole derivatives may induce apoptosis and inhibit cell proliferation through various mechanisms.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, potentially influencing signaling pathways related to cell survival and apoptosis.
  • Induction of Apoptosis : Studies have shown that similar compounds increase p53 expression levels and caspase activity, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research on related oxadiazole derivatives has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

A notable study evaluated the biological activity of several oxadiazole derivatives, including those structurally related to this compound. The study revealed that these compounds exhibited:

  • High Selectivity : Some derivatives showed selectivity towards specific cancer types while minimizing effects on healthy cells.
  • Enhanced Pharmacokinetic Properties : Modifications to the chemical structure improved solubility and bioavailability .

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